Cas no 1805619-04-8 (Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate)

Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate
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- Inchi: 1S/C8H6F2INO3/c1-15-8(14)3-2-12-5(7(9)10)6(13)4(3)11/h2,7,13H,1H3
- InChI Key: BTZONFCKXURYGU-UHFFFAOYSA-N
- SMILES: IC1=C(C(C(F)F)=NC=C1C(=O)OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- XLogP3: 1.7
- Topological Polar Surface Area: 59.4
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029939-1g |
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate |
1805619-04-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029029939-250mg |
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate |
1805619-04-8 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029029939-500mg |
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate |
1805619-04-8 | 95% | 500mg |
$1,836.65 | 2022-04-01 |
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate (CAS No. 1805619-04-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate, identified by its CAS number 1805619-04-8, represents a significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its pyridine core substituted with a difluoromethyl group, a hydroxyl group, and an iodine atom, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The structural features of Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate make it an invaluable intermediate for constructing complex molecular architectures. The presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting drug candidates, while the hydroxyl and iodine substituents provide reactive sites for further functionalization. These attributes have positioned this compound as a cornerstone in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing treatments for various diseases, particularly cancer and infectious disorders. Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate has emerged as a critical building block in these efforts. Its ability to serve as a precursor for multiple pharmacophores has been leveraged in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling applications of Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate is in the development of targeted cancer therapies. The difluoromethyl group is known to improve the binding affinity of small molecules to their biological targets, making it particularly useful in creating potent inhibitors of tyrosine kinases and other enzymes overexpressed in tumor cells. Furthermore, the iodine atom allows for facile coupling reactions via cross-coupling methodologies, enabling the introduction of diverse functional groups essential for optimizing drug efficacy and selectivity.
The role of this compound in antiviral research is equally noteworthy. The structural motif of Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate has been incorporated into molecules designed to inhibit viral polymerases and proteases. These inhibitors target critical steps in the viral life cycle, thereby preventing replication and spread. Recent studies have highlighted its potential in developing treatments for emerging viral threats, underscoring its importance in global health initiatives.
The synthetic utility of Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate extends beyond its pharmaceutical applications. It serves as a versatile scaffold for exploring novel chemical reactions and methodologies. Researchers have utilized this compound to develop innovative synthetic routes that enhance efficiency and sustainability in drug production. For instance, its incorporation into flow chemistry systems has enabled scalable synthesis while minimizing waste generation.
The growing interest in Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate has also spurred advancements in computational chemistry and molecular modeling. These tools have been instrumental in predicting the behavior of this compound under various reaction conditions, facilitating rational drug design. By integrating experimental data with computational insights, scientists can optimize synthetic pathways and predict the biological activity of derived compounds with greater accuracy.
In conclusion, Methyl 2-(difluoromethyl)-3-hydroxy-4-iodopyridine-5-carboxylate (CAS No. 1805619-04-8) stands as a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications and refine synthetic strategies, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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